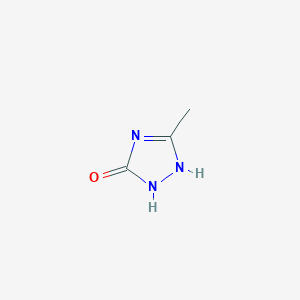
2-Isopropylpyridine
概要
説明
2-Isopropylpyridine is a chemical compound with the molecular formula C8H11N . It is also known by other names such as 2-(Isopropyl)pyridine and 2-(propan-2-yl)pyridine .
Molecular Structure Analysis
The molecular structure of 2-Isopropylpyridine consists of 8 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . The average mass is 121.180 Da and the monoisotopic mass is 121.089149 Da .
Physical And Chemical Properties Analysis
2-Isopropylpyridine has a density of 0.912g/cm3, a melting point of -141°C, a boiling point of 159.8°C at 760 mmHg, a flash point of 23.2°C, and a refractive index of 1.492 .
科学的研究の応用
Surface Adhesive Compounds Analysis
2-Isopropylpyridine has been used in the development of a dual plasma desorption/ionization system for the semi-invasive analysis of compounds on heat-sensitive substrates such as skin . The first plasma was used for the desorption of the surface compounds, whereas the second was used for the ionization of the desorbed compounds . A successful analysis of phenyl salicylate and 2-isopropylpyridine was achieved using the developed system .
Pharmaceutical Applications
Pyridine compounds, including 2-Isopropylpyridine, have been found to exhibit various pharmacological properties due to their diverse physiochemical properties like water solubility, weak basicity, chemical stability, hydrogen bond-forming ability, protein-binding capacity, cell permeability, and size of the molecules . These properties have attracted the attention of medicinal chemists for the past few years .
Thermophysical Property Data Generation
2-Isopropylpyridine is also used in the generation of critically evaluated thermophysical property data for pure compounds . This data is generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
Safety and Hazards
2-Isopropylpyridine is classified as a flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
作用機序
Target of Action
2-Isopropylpyridine is a nitrogen-containing organic compound that has been shown to be an inhibitor of the enzyme histone deacetylase . Histone deacetylases are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important in the regulation of gene expression.
Mode of Action
This would result in a more relaxed DNA structure, allowing for increased gene expression .
Biochemical Pathways
By inhibiting histone deacetylase, it likely affects the acetylation state of histones, thereby influencing the structure of the chromatin and the accessibility of the DNA for transcription .
Result of Action
The primary result of the action of 2-Isopropylpyridine is likely to be changes in gene expression due to its inhibition of histone deacetylase. By preventing the deacetylation of histones, it may lead to a more relaxed chromatin structure, allowing for increased gene expression . The specific genes affected would depend on the cells and tissues in which the compound is active.
特性
IUPAC Name |
2-propan-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-7(2)8-5-3-4-6-9-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYPDUUXDADWKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862353 | |
| Record name | 2-(Propan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropylpyridine | |
CAS RN |
644-98-4, 75981-47-4 | |
| Record name | 2-Isopropylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=644-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isopropylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Isopropyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075981474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 644-98-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42615 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Propan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isopropylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.389 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ISOPROPYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IZ3XFD8G4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common applications of 2-isopropylpyridine in chemical synthesis?
A1: 2-Isopropylpyridine serves as a valuable building block in organic synthesis. For example, it can be utilized as a nucleophile when treated with lithium reagents. This allows for the synthesis of polydentate chelating N-donor ligands, which are important in coordination chemistry and catalysis. []
Q2: What challenges are associated with the metallation of 2-isopropylpyridine?
A2: Metallation of 2-isopropylpyridine, specifically with lithium reagents, can be challenging due to steric hindrance from the isopropyl group. This can lead to low yields and the need for carefully optimized reaction conditions. [, ]
Q3: How can 2-isopropylpyridine be used in the synthesis of heterocyclic compounds?
A3: 2-Isopropylpyridine can be transformed into perfluoro-(2-isopropyl-3,4,5,6-tetrahydropyridine) and subsequently aromatized to perfluoro-(2-isopropylpyridine) through a multi-step reaction with perfluoro-N-fluoropiperidine in the presence of caesium fluoride. This reaction sequence highlights a potential route to synthesize 2-substituted tetrafluoropyridines, valuable building blocks for various applications. []
Q4: Can 2-isopropylpyridine be detected using mass spectrometry?
A4: Yes, 2-isopropylpyridine can be effectively detected using mass spectrometry. Studies have demonstrated its detection using a dual plasma desorption/ionization system, achieving a limit of detection as low as 0.1 pmol. [] Furthermore, optimizing the ionization process by adding a small amount of hydrogen to the helium plasma significantly enhances the sensitivity of detection. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-hydroxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one hydrochloride](/img/structure/B7819924.png)

![4-[1-(2,4-Dihydroxy-3-methylphenyl)-2-(methylamino)ethyl]-2-methylbenzene-1,3-diol;hydrochloride](/img/structure/B7819942.png)
![[6-Hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone;hydrochloride](/img/structure/B7819955.png)
![6-{[(3,5-Dimethylpiperidin-1-yl)carbonyl]amino}hexanoic acid](/img/structure/B7819963.png)
![[11beta,16alpha(S)]-16,17-[(Cyclohexylmethylene)bis(oxy)]-11-hydroxy-21-(2-methyl-1-oxopropoxy)-pregna-1,4-diene-3,20-dione](/img/structure/B7819968.png)





